N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide
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Overview
Description
N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a nitro group and an ethyl chain linked to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Linking the Pyrazole and Furan Rings: The ethyl chain linking the pyrazole and furan rings can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The ethyl chain can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Major Products
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design.
Agrochemistry: The compound is investigated for its potential use as a pesticide or herbicide.
Materials Science:
Mechanism of Action
The mechanism of action of N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-AMINO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE: Similar structure but with an amino group instead of a nitro group.
N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H10N4O4 |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
N-[2-(4-nitropyrazol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H10N4O4/c15-10(9-2-1-5-18-9)11-3-4-13-7-8(6-12-13)14(16)17/h1-2,5-7H,3-4H2,(H,11,15) |
InChI Key |
MIPJIQXIXJWVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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